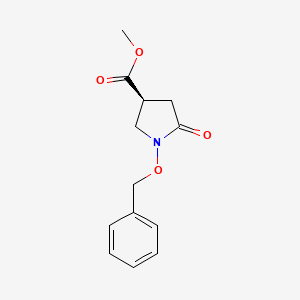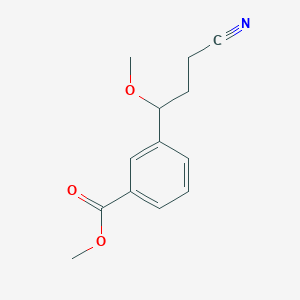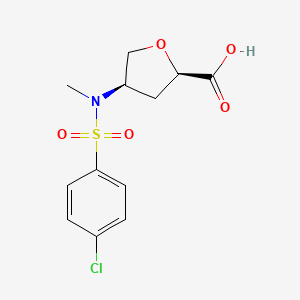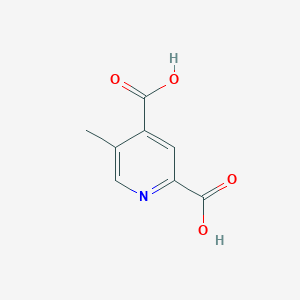
5-Methylpyridine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyridine-2,4-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring a methyl group at the 5-position and carboxylic acid groups at the 2- and 4-positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-2,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This reaction is a typical free radical bromination, which is exothermic and requires careful control of reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 5-Methylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: this compound can be converted to 5-carboxypyridine-2,4-dicarboxylic acid.
Reduction: The reduction of carboxylic acid groups yields 5-methylpyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives can be formed depending on the substituent introduced.
科学研究应用
Chemistry: 5-Methylpyridine-2,4-dicarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. It may also be used as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Methylpyridine-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, a derivative designed as an enzyme inhibitor would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
- 5-Methylpyridine-2,3-dicarboxylic acid
- 5-Methylpyridine-2,5-dicarboxylic acid
- 5-Methylpyridine-2,6-dicarboxylic acid
Comparison: 5-Methylpyridine-2,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups This positioning can influence the compound’s reactivity and the types of derivatives that can be synthesized
属性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
5-methylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-3-9-6(8(12)13)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
STCZRDCFKNJEQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





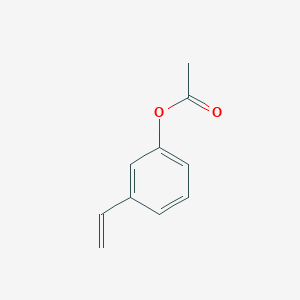

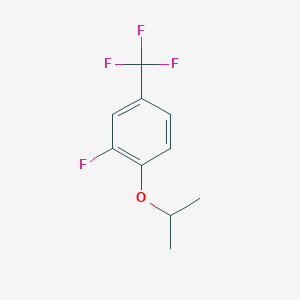
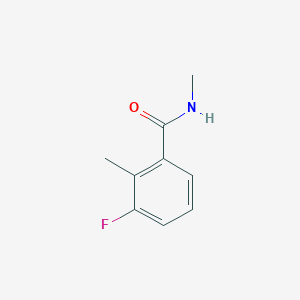
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
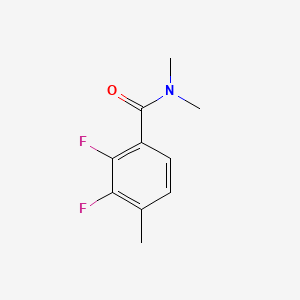
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
